2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol
Description
Chemical Structure and Properties The compound 2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol (CAS: 1154599-95-7) is a tertiary amine with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . Its structure features:
- A 2,3-dihydrobenzo[1,4]dioxin core, a bicyclic ether system.
- A cyclopropyl group attached to the amine nitrogen.
- An ethanolamine side chain (–CH₂CH₂OH) as the terminal functional group.
Notably, commercial sources list this compound as discontinued, limiting its accessibility for current research .
Properties
IUPAC Name |
2-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-7-6-15(12-4-5-12)10-11-2-1-3-13-14(11)18-9-8-17-13/h1-3,12,16H,4-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZPOJPWXPQUNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)CC2=C3C(=CC=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dihydro-benzo[1,4]dioxin Moiety: This can be achieved through the cyclization of appropriate catechol derivatives with ethylene glycol under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbenes.
Amination and Ethanol Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes derived from the compound back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogs with Dihydrodioxin Moieties
Key analogs include:
Thiazolidinone Derivatives (9l, 9m, 9n)
| Compound | Molecular Formula | Melting Point | Key Structural Features |
|---|---|---|---|
| 9l | C₂₃H₂₃N₃O₄S₂ | 172–233°C (dec.) | Benzodioxolylmethylene, thiazolidinone core |
| 9m | C₂₃H₂₃N₃O₅S | 170–243°C (dec.) | Dihydrodioxin-substituted thiazolidinone |
| 9n | C₂₂H₂₃N₃O₅S | 202–204°C | 4-Hydroxy-3-methoxybenzylidene substituent |
Key Differences :
- Substituent Effects : 9l and 9m incorporate bulkier aromatic systems (benzodioxolyl or dihydrodioxin), while 9n features a polar hydroxy-methoxy group. These modifications influence melting points and solubility.
- Pharmacological Potential: Thiazolidinone derivatives are associated with kinase inhibition (e.g., PI3K inhibitors in ), though direct activity data for 9l–9n are unavailable.
Fluorochem Derivatives
- 2-Chloro-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-acetamide: Shares the cyclopropyl and dihydrodioxin groups but replaces the ethanolamine side chain with a chloroacetamide.
- [(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-methyl-amino]-acetic acid: Introduces a carboxylic acid group, increasing polarity and enabling salt formation for improved bioavailability.
Functional Group Variations
Ethanolamine vs. Acetamide Side Chains
- The target compound’s ethanolamine group (–CH₂CH₂OH) provides hydrogen-bonding capability, enhancing solubility in polar solvents. In contrast, acetamide derivatives (e.g., Fluorochem compound 3) exhibit greater stability but reduced hydrophilicity .
Cyclopropyl Substituents
The cyclopropyl group in the target compound and Fluorochem derivatives may enhance metabolic stability by resisting oxidative degradation compared to linear alkyl chains.
Therapeutic Potential and Mechanisms
- PI3K Inhibition: Dihydrodioxin-containing 2,3-dihydro-benzo[1,4]oxazine derivatives are reported as PI3K inhibitors for treating rheumatoid arthritis .
- Serotonin Receptor Affinity: highlights tricyclic psychotropic drugs with high affinity for novel serotonin receptors. The tertiary amine structure of the target compound may enable analogous interactions, though experimental validation is needed.
Biological Activity
2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol is a compound of interest in medicinal chemistry due to its unique structural features, which include a cyclopropyl group and a dihydrobenzo[1,4]dioxin moiety. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H19NO3
- Molecular Weight : 249.31 g/mol
- CAS Number : 1353977-66-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by:
- Enzyme Inhibition : It can mimic substrates or bind to active sites of enzymes, blocking normal biochemical pathways. This mechanism is often observed in compounds with similar structures that exhibit anti-inflammatory and analgesic effects.
- Receptor Binding : The compound may interact with various receptors involved in pain and inflammation pathways, potentially leading to therapeutic outcomes in conditions such as chronic pain or inflammatory diseases.
Biological Activity
Research indicates that compounds containing the dihydrobenzo[1,4]dioxin structure often exhibit diverse biological activities. Specifically:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound could reduce inflammation markers in vitro.
- Analgesic Properties : It has shown potential in alleviating pain responses in animal models.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-propanol | Contains cyclopropyl group | Potentially different pharmacokinetic properties |
| 2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-butanol | Similar structure with longer carbon chain | Varying solubility characteristics |
| 2-(Benzo[b][1,4]dioxin-5-yl)ethanol | Lacks amino substitution | Simpler structure may lead to different biological activities |
| 2-(Hydroxy(2,3-dihydrobenzo[b][1,4]dioxin)amino)ethanol | Hydroxyl group instead of methylamino | Different solubility and reactivity |
Case Studies and Research Findings
Recent studies have provided insight into the potential applications of this compound:
- In Vitro Studies : Research conducted on cell lines indicated that treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines compared to untreated controls.
- Animal Models : In vivo studies demonstrated that administering the compound led to reduced pain responses in models of arthritis and neuropathic pain. The analgesic effect was comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).
- Molecular Docking Studies : Computational analyses suggested strong binding affinity for specific enzyme targets involved in inflammatory pathways. These findings support the hypothesis that the compound may serve as a lead for developing new anti-inflammatory agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
